molecular formula C5H11ClN4 B3060054 2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride CAS No. 1609404-08-1

2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride

Cat. No. B3060054
CAS RN: 1609404-08-1
M. Wt: 162.62
InChI Key: VDULIFWVCHLVES-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives have been reported to have promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed using these techniques .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives were confirmed by spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives were confirmed by spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Anticancer Research:

The compound has shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in breast cancer cells (BT-474). Additionally, it inhibits colony formation in a concentration-dependent manner, suggesting potential as an anticancer agent.

Antifungal Activity:

Researchers have explored the antifungal properties of related 1,3-bis-1,2,3-triazol-1-yl-propane derivatives . While specific data on this compound may be limited, its triazole moiety could contribute to antifungal effects. Further investigations are warranted.

Selective Cytotoxicity:

Novel 1,2,4-triazole derivatives, including compounds similar to our target, have exhibited selective cytotoxicity against cancer cell lines . This suggests potential for targeted therapies.

Safety and Hazards

The safety of “2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride” and its derivatives was evaluated on MRC-5 as a normal cell line . It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-5(2-6)9-4-7-3-8-9;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDULIFWVCHLVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609404-08-1
Record name 1H-1,2,4-Triazole-1-ethanamine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride
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2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride
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2-(1H-1,2,4-Triazol-1-YL)propan-1-amine hydrochloride

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